molecular formula C14H15O3P B8136951 1-Methoxy-2-(2-methoxyphenyl)phosphonoylbenzene

1-Methoxy-2-(2-methoxyphenyl)phosphonoylbenzene

Cat. No.: B8136951
M. Wt: 262.24 g/mol
InChI Key: WOVYHPRWFRQYII-UHFFFAOYSA-N
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Description

2,2’-Phosphinylidenebisanisole: is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a phosphinylidene group linked to two anisole moieties, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 2,2’-Phosphinylidenebisanisole involves several steps. One common method includes the reaction of anisole with a phosphinylidene precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2,2’-Phosphinylidenebisanisole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The anisole moieties can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents such as halogens or alkyl halides.

Scientific Research Applications

2,2’-Phosphinylidenebisanisole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s potential biological activities are explored in various studies, including its role as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-Phosphinylidenebisanisole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The phosphinylidene group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

2,2’-Phosphinylidenebisanisole can be compared with other similar compounds, such as:

    2,2’-Dinitrodibenzyl: This compound has a similar aromatic structure but differs in the presence of nitro groups instead of phosphinylidene.

    2,2’-Azobis(2-methylpropionitrile): Another compound with a similar backbone but containing azo groups, which imparts different chemical reactivity and applications.

The uniqueness of 2,2’-Phosphinylidenebisanisole lies in its phosphinylidene group, which provides distinct chemical properties and reactivity compared to other similar aromatic compounds.

Properties

IUPAC Name

1-methoxy-2-(2-methoxyphenyl)phosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVYHPRWFRQYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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